5-Hydroxyimidazole-4-acetate
Description
Properties
Molecular Formula |
C5H5N2O3- |
|---|---|
Molecular Weight |
141.1 g/mol |
IUPAC Name |
2-(4-hydroxy-1H-imidazol-5-yl)acetate |
InChI |
InChI=1S/C5H6N2O3/c8-4(9)1-3-5(10)7-2-6-3/h2,10H,1H2,(H,6,7)(H,8,9)/p-1 |
InChI Key |
YHUKSLQXRSAEOH-UHFFFAOYSA-M |
SMILES |
C1=NC(=C(N1)CC(=O)[O-])O |
Canonical SMILES |
C1=NC(=C(N1)CC(=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 5-Hydroxyimidazole-4-acetate and related compounds:
| Compound | IUPAC Name | CAS Number | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 2-(5-hydroxy-1H-imidazol-4-yl)acetic acid | Not provided | -OH (5-position), -CH2COOH (4-position) | ~156.1 (estimated) |
| Imidazole-4-acetic acid | 2-(1H-imidazol-5-yl)acetic acid | 645-65-8 | -CH2COOH (4-position) | 140.14 |
| Imidazole-4-carboxaldehyde | 1H-imidazole-4-carbaldehyde | Not provided | -CHO (4-position) | 110.11 |
Key Observations :
- Substitution Patterns : this compound differs from imidazole-4-acetic acid by the addition of a hydroxyl group at the 5-position. This substitution likely increases polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .
- Reactivity : The absence of a hydroxyl group in imidazole-4-carboxaldehyde makes it more reactive toward nucleophilic additions (e.g., forming Schiff bases) compared to the carboxylate-containing analogs .
Critical Notes and Limitations
- The evidence lacks direct data on this compound, requiring extrapolation from structurally related compounds.
- Discrepancies in nomenclature (e.g., "4(5)-Imidazoleacetate" in ) highlight the need for precise positional identification in imidazole derivatives .
- Further experimental validation is required to confirm the inferred properties and applications of this compound.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with imidazole protons typically resonating at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., C₅H₆N₂O₃ for the parent compound).
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>97% for research-grade material) .
How can researchers address contradictions in reported biological activities of this compound derivatives?
Q. Advanced
- Structural-activity relationship (SAR) studies : Systematically modify functional groups (e.g., ester vs. carboxylic acid) to isolate bioactive moieties .
- Replication under controlled conditions : Standardize assay protocols (e.g., enzyme inhibition or cell-based assays) to minimize variability.
- In silico modeling : Molecular docking or MD simulations predict binding affinities to targets like oxidoreductases, clarifying mechanistic discrepancies .
What is the mechanistic role of FAD in imidazoleacetate 4-monooxygenase catalysis?
Basic
FAD acts as a redox cofactor, facilitating electron transfer during hydroxylation. The enzyme binds O₂ and NADH to generate a reactive FADH₂–O₂ intermediate, which hydroxylates the C5 position of 4-imidazoleacetate. NAD⁺ and H₂O are released as byproducts .
What computational approaches predict the reactivity of this compound in novel reactions?
Q. Advanced
- Density Functional Theory (DFT) : Models transition states and activation energies for hydroxylation or esterification reactions.
- Molecular Dynamics (MD) : Simulates solvent effects and conformational stability in aqueous or organic media.
- QSPR models : Relate electronic descriptors (e.g., HOMO-LUMO gaps) to reaction rates for pathway optimization .
How do structural modifications enhance the stability of this compound derivatives?
Q. Advanced
- Esterification : Methyl or ethyl esters reduce carboxylate reactivity, improving shelf-life.
- Chelation : Metal complexes (e.g., Zn²⁺ or Cu²⁺) stabilize the imidazole ring against oxidative degradation.
- Crystallography : X-ray diffraction identifies hydrogen-bonding networks that enhance solid-state stability .
What are the limitations of one-pot synthesis for this compound derivatives?
Q. Advanced
- Byproduct formation : Competing reactions (e.g., over-alkylation) require stringent stoichiometric control.
- Scale-up challenges : Heat and mass transfer inefficiencies in industrial reactors reduce yields compared to lab-scale setups.
- Purification complexity : Multi-component mixtures necessitate advanced techniques like preparative HPLC .
Table 1: Key Physicochemical Properties of this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
